Product packaging for UV Absorber 400(Cat. No.:CAS No. 153519-44-9)

UV Absorber 400

Cat. No.: B586413
CAS No.: 153519-44-9
M. Wt: 1293.789
InChI Key: FWHGWTDMUMELDY-UHFFFAOYSA-N
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Description

Evolution of Organic Ultraviolet Absorbers: A Historical Perspective in Polymer Science

The development of organic ultraviolet (UV) absorbers is intrinsically linked to the expansion of polymer science and the need to protect materials from the degradative effects of UV radiation. encyclopedia.pubbasf.com When exposed to sunlight, polymers undergo photodegradation, a process initiated by UV radiation that leads to the breaking of chemical bonds, the formation of free radicals, and subsequent crosslinking or chain scission. encyclopedia.pubmdpi.comnih.gov This degradation manifests as undesirable changes in material properties, such as discoloration, cracking, and loss of mechanical strength. encyclopedia.pubnih.gov

Historically, the first compounds used for UV protection were simple aromatic molecules. The journey of organic UV absorbers began with classes like salicylates, which, while providing some protection, were limited in their efficacy and photostability. Subsequent research led to the development of more robust classes of UV absorbers. mdpi.comresearchgate.net

The major classes that have been widely used in the polymer industry include:

Benzophenones : These absorbers function by absorbing UV radiation and dissipating it as heat. icgchemicals.comuvabsorber.com They are effective in the UVB range (280-320 nm) and have been used extensively in plastics, coatings, and adhesives. icgchemicals.comuvabsorber.com

Benzotriazoles : This class became one of the most effective and widely utilized types of UV absorbers, particularly for outdoor applications in plastics and coatings. icgchemicals.comuvabsorber.com They offer excellent UV protection and high thermal stability. icgchemicals.com However, environmental and regulatory concerns have been raised regarding some benzotriazole (B28993) derivatives, with several being added to the list of Substances of Very High Concern (SVHC), prompting a search for alternatives. uvabsorber.compartinchem.comirowater.com

The limitations and regulatory pressures on earlier UV absorbers drove the development of high-performance alternatives, leading to the emergence of triazine-based compounds as a leading technology in photostabilization. uvabsorber.comirowater.com

Classification of High-Performance UV Absorbers: Focusing on Triazine Derivatives

High-performance UV absorbers are categorized by their chemical structure, which dictates their absorption spectrum, thermal stability, and compatibility with various polymer systems. uvabsorber.comamfine.com The primary classes include benzophenones, benzotriazoles, and the more recently developed triazines. uvabsorber.comeupegypt.com

Triazine UV absorbers represent a significant advancement in photostabilization technology. uvabsorber.com They are characterized by a central 1,3,5-triazine (B166579) ring, a six-membered heterocyclic aromatic compound. sarex.com This core structure allows for extensive chemical modification, leading to a range of absorbers with tailored properties. uvabsorber.com Hydroxyphenyl-s-triazines (HPT) are a key subclass, noted for their exceptional photopermanence. sarex.com

Compared to traditional benzotriazole and benzophenone (B1666685) absorbers, triazines offer several distinct advantages:

Superior Photostability : Triazines exhibit outstanding resistance to degradation under prolonged UV exposure, ensuring long-term protection for the host material. partinchem.comsarex.com

High Thermal Stability : They possess high heat resistance, making them suitable for processing at elevated temperatures common in engineering plastics and high-performance coatings. uvabsorber.compartinchem.com

Broad UV Coverage : Triazines provide excellent protection across a wide UV spectrum, and are particularly effective at absorbing high-energy, short-wavelength UVB radiation. uvabsorber.comamfine.com

Low Volatility and Good Compatibility : Their structure allows for low volatility and good compatibility with a wide array of polymers. uvabsorber.com

These characteristics have positioned triazine UV absorbers as the preferred choice for demanding applications where long-term durability and performance are critical. uvabsorber.comsarex.com

Table 1: Comparative Properties of Major UV Absorber Classes

Feature Benzophenones Benzotriazoles Triazines
Primary UV Absorption UVB (280-320 nm) icgchemicals.comuvabsorber.com UVA (320-400 nm) Broad Spectrum (UVA & UVB) uvabsorber.com
Thermal Stability Moderate Good icgchemicals.com High uvabsorber.compartinchem.com
Photostability Moderate Good Excellent partinchem.comsarex.com
Typical Applications General plastics, coatings, adhesives icgchemicals.com Outdoor plastics, automotive coatings icgchemicals.com High-performance coatings, engineering plastics amfine.comsarex.com

| Key Advantage | Cost-effective | Wide usage history | Superior durability and performance uvabsorber.compartinchem.com |

Significance of HPT-Type UV Absorber 400 in Contemporary Materials Science

This compound is a liquid hydroxyphenyl-triazine (HPT) type UV absorber specifically engineered to meet the stringent performance and durability requirements of modern materials. chemicalbook.comchemicalbook.com Its chemical structure, 2-[4-{(hydroxy-3-dodecyloxypropyl)oxy}-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, imparts a unique set of properties that make it highly significant for advanced applications. google.com

As a liquid, this compound offers excellent dispersibility in various systems. chemicalbook.comcabidigitallibrary.org Its key significance lies in its exceptional performance in both solvent-borne and waterborne automotive and industrial coatings. chemicalbook.comchemicalbook.com The high thermal stability of this compound allows it to withstand high baking temperatures and extreme environmental stress without degradation. partinchem.comchemicalbook.com This prevents common coating failures such as loss of gloss, cracking, blistering, and delamination. partinchem.comchemicalbook.com

Furthermore, this compound has been developed as an "interaction-free" UV absorber, meaning it does not interfere with amine or metal catalysts often used in coating systems. chemicalbook.comchemicalbook.com This feature is crucial for maintaining the stability and cure characteristics of complex formulations. chemicalbook.com Its low intrinsic color also makes it an ideal choice for clear coats and for use with modern photoinitiators in UV-cured systems. chemicalbook.comchemicalbook.com

For optimal performance, this compound is frequently used in synergistic combinations with Hindered Amine Light Stabilizers (HALS). chemicalbook.comchemicalbook.com While UV absorbers protect materials by competitively absorbing UV radiation, HALS function by scavenging free radicals, inhibiting the degradation process itself. basf.com This combined approach provides superior and long-lasting protection against weathering. chemicalbook.combasf.com

Table 2: Research Findings on this compound

Property Finding
Chemical Name 2-[4-{(hydroxy-3-dodecyloxypropyl)oxy}-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine google.com
CAS Number 153519-44-9 icgchemicals.comchemicalbook.com
Chemical Class Hydroxyphenyl-triazine (HPT) chemicalbook.comchemicalbook.com
Physical Form Yellowish viscous liquid chemicalbook.com
Key Features High thermal stability; Low color; Interaction-free with amine/metal catalysts; Excellent performance in waterborne and solvent-borne systems. partinchem.comchemicalbook.comchemicalbook.com
Primary Applications Automotive OEM and refinish coatings; Industrial coatings; UV cured coatings. chemicalbook.comchemicalbook.com

| Synergistic Use | Often combined with HALS (e.g., LS-123, LS-292) for enhanced durability. chemicalbook.comchemicalbook.com |

Scope and Academic Research Objectives

The primary scope of research in photostabilization is to enhance the longevity and performance of polymeric materials exposed to UV radiation. Academic and industrial research objectives in the field of UV absorbers like the HPT-type this compound are focused on several key areas:

Synthesis of Novel UV Absorbers : A major objective is the design and synthesis of new UV absorber molecules. mdpi.comresearchgate.net Research focuses on creating structures with higher molecular weights to reduce migration and volatilization from the polymer matrix, which is a common drawback of smaller molecules. mdpi.comresearchgate.net Another goal is to develop absorbers with red-shifted absorption spectra to provide protection against longer UVA and even near-visible light wavelengths, which can also be damaging to sensitive substrates like carbon fiber composites. basf.com

Improving Performance and Durability : Continuous efforts are made to enhance the intrinsic photostability and thermal stability of UV absorbers. sarex.com The goal is to create stabilizers that can endure harsher processing conditions and provide effective protection for longer service lifetimes, particularly for materials used in demanding outdoor applications like automotive parts and building materials. partinchem.comsarex.com

Environmental and Regulatory Compliance : With increasing scrutiny on chemical safety, a significant research objective is the development of UV absorbers that are more environmentally benign. partinchem.com This includes creating molecules with lower toxicity profiles and reduced potential for bioaccumulation, moving away from substances that are now restricted, such as certain benzotriazoles. uvabsorber.compartinchem.comirowater.com

Sustainable Sourcing : There is growing interest in developing UV absorbers from renewable resources. For instance, research has explored the modification of natural polymers like lignin (B12514952) to create effective bio-based UV absorbers, aiming to reduce reliance on petrochemical feedstocks. acs.org

These research drivers aim to produce next-generation photostabilizers that not only offer superior protection but are also safer and more sustainable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H108N6O8 B586413 UV Absorber 400 CAS No. 153519-44-9

Properties

IUPAC Name

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMFBISUUNTJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H108N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

153519-44-9
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Photophysical and Photochemical Mechanisms of Uv Absorber 400 Functionality

Fundamental Principles of Ultraviolet Radiation Absorption in Organic Compounds.basf.usvibrantcolortech.comsciengine.comnih.govpcimag.com

Organic compounds, such as UV Absorber 400, absorb UV radiation through the excitation of electrons from lower energy molecular orbitals to higher energy ones. frontiersin.org The structure of this compound, which includes hydroxyphenyl and triazine groups, contains chromophores with π-electrons that are particularly adept at absorbing UV light, especially in the UV-B and UV-A regions. basf.uspcimag.comofferchems.com This absorption elevates the molecule to an electronically excited state. frontiersin.org For the UV absorber to be effective and photostable, it must have a mechanism to rapidly and efficiently dissipate this excess energy without undergoing permanent chemical change. vibrantcolortech.comrsc.org

A key process in the functionality of hydroxyphenyl-triazine UV absorbers like this compound is Excited State Intramolecular Proton Transfer (ESIPT). doi.org In its ground state, the molecule exists in an "enol" form with an intramolecular hydrogen bond between the hydroxyl group and a nitrogen atom on the triazine ring. alfachemch.comraytopoba.com

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S1). In this excited state, the acidity of the phenolic hydroxyl group and the basicity of the triazine nitrogen are significantly increased. iupac.org This facilitates an ultrafast transfer of the proton from the hydroxyl group to the triazine ring, forming an excited "keto" tautomer. alfachemch.com This tautomerization occurs on a femtosecond to picosecond timescale. warwick.ac.uk

The ESIPT process is critical for photostability. The keto tautomer is at a lower energy level than the initially excited enol form, providing a pathway for energy relaxation. This rapid proton transfer is a non-radiative decay pathway that competes effectively with other potentially destructive photochemical reactions. rsc.org

Following the ESIPT, the excited keto tautomer is still in a high-energy state. It must return to the ground state to complete the photoprotective cycle. This occurs through several energy dissipation mechanisms:

Internal Conversion (IC): The excited keto tautomer rapidly undergoes internal conversion, a non-radiative process that brings it to its ground electronic state. rsc.orgmdpi.com This process is often facilitated by a conical intersection, which is a point of degeneracy between the excited and ground state potential energy surfaces, allowing for very efficient deactivation. rsc.orgresearchgate.net

Vibrational Relaxation: After internal conversion, the keto tautomer is in a vibrationally excited ground state. This excess vibrational energy is quickly dissipated as heat to the surrounding environment (the polymer matrix) through collisions. mdpi.comnih.gov

Reverse Proton Transfer: Once in the ground state, the keto form is less stable than the enol form. A reverse proton transfer occurs, regenerating the original enol structure. doi.org This completes the cycle, leaving the UV absorber molecule unchanged and ready to absorb another UV photon.

This entire cycle is extremely fast and efficient, allowing a single this compound molecule to dissipate the energy of thousands of photons without being destroyed, which accounts for its high photopermanence. basf.usspecialchem.com

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Mechanisms of Photostabilization in Polymeric Matrices.vibrantcolortech.comnih.govalfachemch.comresearchgate.nettiangang.comchemsrc.com

Within a polymer, this compound protects the material through a combination of mechanisms. vibrantcolortech.com

The primary and most straightforward mechanism is UV screening. cu.edu.eg this compound, with its strong absorption in the UV region, acts as a filter. basf.uspcimag.com It absorbs the damaging UV radiation before it can be absorbed by the polymer's own chromophoric groups, which are often the sites where photodegradation is initiated. nih.goviupac.org The effectiveness of this screening is dependent on the concentration of the UV absorber and the thickness of the material. basf.us Hydroxyphenyl triazines (HPTs) are known for their high extinction coefficients, making them very efficient screeners. pcimag.com

Although the primary role of UV absorbers is to prevent the initial formation of radicals by absorbing UV light, there is evidence that some UV absorbers, or their intermediates, can participate in radical scavenging. vibrantcolortech.comnih.gov Photodegradation of polymers often proceeds via a free-radical chain reaction. mdpi.com If, despite the UV screening, some radicals are formed, the phenolic hydroxyl group present in the this compound structure has the potential to donate a hydrogen atom to reactive polymer radicals, thereby terminating the degradation chain reaction. This function is, however, more prominently and efficiently performed by Hindered Amine Light Stabilizers (HALS), which are often used in synergistic combinations with UV absorbers like this compound. mdpi.comadditivesforpolymer.comchemk.com

In addition to screening, UV absorbers can also protect the polymer by quenching excited states. vibrantcolortech.comnih.gov If a polymer molecule does absorb a UV photon and becomes electronically excited, it can transfer this excess energy to a nearby UV absorber molecule. iupac.org This process, known as energy transfer, deactivates the excited polymer, returning it to its ground state before it can undergo bond cleavage or other degradation reactions. The UV absorber then dissipates this acquired energy through its own efficient deactivation pathways, primarily the ESIPT mechanism. iupac.orgnih.gov This quenching mechanism requires the UV absorber to be in close proximity to the polymer's chromophores. iupac.org

Radical Scavenging Processes Attributed to UV Absorbers

Long-Term Photostability and Performance Retention of this compound in Materials

A critical attribute of a UV absorber is its ability to maintain its protective function over the lifespan of the material it is incorporated into. This compound, as a hydroxyphenyl-triazine, exhibits excellent photostability and performance retention, outperforming older classes of UV absorbers such as benzotriazoles in demanding applications. sarex.compartinchem.com Its inherent stability stems from the highly efficient and reversible ESIPT mechanism, which minimizes photochemical side reactions that could lead to its degradation. paint.orgsarex.com

Research and performance data have demonstrated the durability of HPT-based absorbers. For instance, investigations into the weathering performance of coatings have shown that formulations containing HPTs retain their UV screening capability even after extensive exposure to accelerated weathering conditions. paint.org One study on UV-cured polyurethane-acrylate clearcoats, stabilized with Tinuvin 400 (a trade name for this compound) and a Hindered Amine Light Stabilizer (HALS), provided quantitative evidence of this durability. paint.org After 5000 hours of exposure in a QUV-A accelerated weathering test, the UV absorber was found to be substantially retained and still capable of effectively protecting the substrate from color fading. paint.org

The table below presents findings related to the performance retention of HPT UV absorbers, including a specific example involving this compound.

Test TypeMaterial SystemStabilizer SystemExposure DurationKey FindingReference
Accelerated Weathering (QUV-A) UV-cured polyurethane-acrylate clearcoatTinuvin 400 (HPT) and Tinuvin 123 (HALS)5000 hoursThe UV absorber was still present and effectively screening sunlight, preventing paint fading. The retention was enhanced by the presence of HALS. paint.org
General Assessment Polyethylene Terephthalate (PET)Omnistab UV 1577 TF (HPT)-Recommended for achieving 20-year stability in PET sheets, demonstrating higher effectiveness than conventional benzotriazole (B28993) UV absorbers. partinchem.com
General Assessment Various Polymers (e.g., Polycarbonate, Polyesters)Hydroxyphenyl-triazines-HPTs exhibit low volatility and high thermal stability, contributing to better long-term performance and resistance to loss from evaporation or degradation under heat. sarex.compartinchem.comsarex.com

Integration and Performance of Uv Absorber 400 in Advanced Materials Science

Application in Polymer Photoprotection and Durability Enhancement

UV Absorber 400 plays a critical role in preventing the photodegradation of various polymers. pengnuochemical.com Exposure to UV radiation can lead to detrimental effects such as discoloration, cracking, brittleness, and loss of mechanical strength. ecochemchina.com By incorporating UV absorbers like UV 400, the longevity and performance of plastic materials are significantly enhanced. ecochemchina.com3vsigmausa.com This triazine-based UV absorber is noted for its high thermal stability, low volatility, and excellent compatibility with a range of polymers, making it suitable for high-temperature processing. songwon.comspecialchem.comuvabsorber.com

Polyolefin Stabilization (e.g., LDPE, EVA) for Extended Service Life

Polyolefins such as Low-Density Polyethylene (LDPE) and Ethylene Vinyl Acetate (EVA) are susceptible to degradation from UV radiation, which can limit their outdoor service life. mdpi.comresearchgate.net The incorporation of UV absorbers is essential for their stabilization. 3vsigmausa.comperformanceadditives.us For instance, in agricultural applications like greenhouse films, UV absorbers protect the polymer, ensuring the film's durability and maintaining light transmission necessary for crop growth. specialchem.comeuropa.eu

This compound, often used in conjunction with Hindered Amine Light Stabilizers (HALS), provides superior protection for polyolefins. alfa-chemicals.co.uk This synergistic combination helps in neutralizing free radicals formed due to UV exposure and absorbing the UV radiation, thus extending the material's lifespan. ecochemchina.com Specifically for LDPE and EVA copolymers used in agricultural films, certain benzophenone-class UV absorbers have demonstrated effective light stabilization. alfa-chemicals.co.uk

Table 1: Effects of UV Stabilizers on Polyolefins

Polymer Application Stabilizer System Key Benefits
LDPE Greenhouse Film UV Absorber + HALS Puncture and tear resistance, extended durability. made-in-china.comwur.nl
EVA Agricultural Film Benzophenone (B1666685) UVA + HALS Enhanced light stabilization. alfa-chemicals.co.uk

Polyester (B1180765) and Polyamide Protection (e.g., PET, PBAT) against Photodegradation

Polyesters like Polyethylene Terephthalate (PET) and biodegradable polymers such as Poly(butylene adipate-co-terephthalate) (PBAT) are widely used in packaging and films. lycusltd.comtruelightchem.com However, their susceptibility to UV degradation can lead to discoloration and loss of mechanical properties, affecting the shelf life of packaged goods. truelightchem.commdpi.com

This compound is effective in protecting polyesters and polyamides. performanceadditives.uslycusltd.com Research has shown that chemically bonding UV-stabilizing moieties into the PBAT molecular chain can create an inherently photostable polymer. mdpi.com This method prevents the leaching of the UV absorber and maintains the material's tensile strength and elongation at break even after accelerated aging. mdpi.com For PET, specialized UV absorbers have been developed to provide a barrier against UV radiation up to 410 nm, which is crucial for protecting light-sensitive contents in beverage and food containers. truelightchem.com

A study on PBAT composites with organically modified layered zinc phenylphosphonate (B1237145) demonstrated significantly enhanced UV barrier properties, reducing the photodegradation of the polymer. mdpi.com Another approach involved incorporating modified lignins into the PBAT matrix, which resulted in films with full protection in the entire UV range (280–400 nm). acs.org

Table 2: Performance of UV-Stabilized Polyesters

Polymer Stabilizer/Modification Key Research Finding
PBAT Chemically bonded UV-stabilizing moieties Maintained 67.1% tensile strength after aging. mdpi.com
PBAT Organically modified layered zinc phenylphosphonate Excellent UV reflective ability, reducing photodegradation. mdpi.com
PBAT Modified Lignin (B12514952) (10 wt% loading) Full UV protection (280-400 nm). acs.org

Polyvinyl Chloride (PVC) Photostabilization through UV Absorption

Polyvinyl Chloride (PVC) is a versatile polymer used in a wide range of applications, but it is prone to photodegradation when exposed to sunlight. hunan-chem.commdpi.com The absorption of UV radiation by PVC can lead to the formation of free radicals and the release of hydrogen chloride, causing discoloration and embrittlement. allchem.itmdpi.com

UV absorbers are crucial for the photostabilization of both rigid and flexible PVC applications. hunan-chem.comgoyenchemical.com Benzotriazole-type UV absorbers are particularly effective, strongly absorbing UV radiation in the 300-400 nm region. hunan-chem.compolivinilplastik.com These stabilizers help in preserving the integrity of PVC products, including those used for food packaging, by protecting the contents from light-induced damage. hunan-chem.compolivinilplastik.com Studies have also explored the use of organotin complexes as photostabilizers for PVC films, which act as both UV absorbers and scavengers for degradation byproducts. mdpi.com

Coatings and Resins Weathering Resistance Improvement

Coatings and resins are exposed to harsh environmental conditions, and their ability to resist weathering is critical for long-term performance. rianlon.com UV radiation is a primary cause of degradation in coatings, leading to loss of gloss, color change, cracking, and delamination. songwon.compengnuochemical.com

This compound, being a liquid hydroxyphenyl-triazine (HPT), is highly effective for improving the weathering resistance of coatings. songwon.comalfa-chemicals.co.ukrianlon.com It is particularly suited for high-performance coatings, such as those used in the automotive and aerospace industries, due to its high thermal stability and low migration. songwon.comrianlon.comindiamart.com When combined with a Hindered Amine Light Stabilizer (HALS), this compound provides a synergistic effect that significantly enhances the durability of clear coats. songwon.compengnuochemical.com

Research has demonstrated the effectiveness of triazine UV absorbers in various coating systems. For instance, in a 2K acrylic polyurethane clearcoat, the use of a triazine UV absorber resulted in excellent performance under QUV-B testing. rianlon.com Similarly, in 1K automotive OEM clearcoats, the combination of this compound with a HALS led to outstanding retention of color and gloss after long-term xenon arc testing. rianlon.com

Table 3: Weathering Performance of Coatings with this compound

Coating System Test Method Stabilizer System Performance Outcome
2K Acrylic Polyurethane Clearcoat ASTM G-154-06, cycle 2 (QUV-B) RIASORB® UV-400 Excellent performance under UV-B exposure. rianlon.com

Textiles and Fabrics UV Protection Enhancement

The demand for UV-protective textiles has grown due to increased awareness of the harmful effects of solar radiation on human skin. tib.eu UV absorbers can be incorporated into textiles to enhance their Ultraviolet Protection Factor (UPF). tib.eu These absorbers work by selectively absorbing UV radiation and converting it into harmless energy. tib.euresearchgate.net

UV absorbers can be applied to fabrics through various methods, including post-treatment processes like dipping and coating, or by adding them to the dye bath during high-temperature dyeing of synthetic fibers. partinchem.com The latter method allows the UV absorber to penetrate the fabric without altering its feel. partinchem.com Benzotriazole-based UV absorbers are effective for polyester and spandex fibers, providing strong absorption in the 300-400nm range. partinchem.com For a UV absorber to be suitable for textiles, it must be non-toxic, resistant to washing, and have no adverse effects on the fabric's physical properties. partinchem.com

Specialized Film Applications (e.g., Packaging, Greenhouse Films)

Specialized films used in packaging and agriculture require robust protection against UV degradation to ensure their functionality and service life. pengnuochemical.comspecialchem.com For instance, greenhouse films must maintain their mechanical integrity and light transmission properties over several years, often in the presence of agrochemicals. specialchem.comeuropa.eu Packaging films need to protect their contents from UV-induced spoilage and discoloration. pengnuochemical.comtruelightchem.com

This compound and similar stabilizers are integral to the formulation of these high-performance films. pengnuochemical.comspecialchem.com In agricultural films, amine-based UV stabilizers have been shown to provide excellent UV protection for over two years, even in the presence of aggressive pesticides. specialchem.com These stabilizers improve thermal stability during processing and service without negatively impacting light transmission, which is vital for crop yield. specialchem.com For packaging applications, particularly for PET containers, advanced UV absorbers can block UV radiation up to 400nm and even high-energy blue light, significantly extending the shelf life of light-sensitive products. truelightchem.com

Strategies for Enhanced Compatibility and Reduced Migration in Polymer Systems

A significant challenge with traditional, low-molecular-weight UV absorbers is their tendency to migrate to the surface of the polymer matrix. mdpi.comchitec.com This migration reduces the long-term effectiveness of the UV protection and can lead to environmental and compatibility issues. mdpi.comresearchgate.net To counter this, several strategies have been developed to improve the compatibility and permanence of UV absorbers like this compound within polymer systems.

One of the most effective strategies to prevent migration is to chemically bind the UV absorber to the polymer backbone through covalent bonds. chitec.comarkat-usa.org This is achieved by using reactive UV absorbers, which are molecules that contain a UV-absorbing chromophore and a reactive functional group capable of participating in the polymerization reaction. chitec.comresearchgate.net

Mechanism of Action: Reactive UV absorbers, such as those with primary diol functional groups, can co-react with monomers during the polymerization process. chitec.com For example, a reactive benzotriazole (B28993) UV absorber with a primary diol group can crosslink with hardeners like isocyanates, embedding the UV absorber into the polymer main chain. chitec.com This creates a permanent and stable integration, eliminating the possibility of migration. chitec.comarkat-usa.org

Advantages: This covalent integration ensures long-lasting UV protection and enhances the weather resistance of the final product. chitec.com Unlike traditional additives that are physically blended, reactive UV absorbers are not susceptible to extraction by solvents or loss due to heat and light exposure over time. chitec.com

Research Findings: Studies have shown that increasing the molecular weight of UV absorbers is an effective way to reduce migration. mdpi.comlencolo37.com Synthesizing novel UV absorbers with long organic carbon chains that connect multiple UV-absorbing centers can improve their stability and reduce their migration rate within polymers. mdpi.com These larger molecules also provide a longer duration of UV shielding. mdpi.com For instance, novel UV absorbers with increased molecular weight have been synthesized and successfully used to prepare anti-UV-aging films with enhanced stability and mechanical strength. mdpi.com

Strategy Description Advantages Key Research Finding
Polymeric/Reactive UV Absorbers UV absorbers with reactive functional groups (e.g., primary diols) are covalently bonded into the polymer main chain during polymerization. chitec.comresearchgate.netPrevents migration and leaching, provides long-term UV protection, enhances weather resistance. chitec.comarkat-usa.orgIncreasing the molecular weight of UV absorbers significantly reduces their migration rate in polymers. mdpi.comlencolo37.com

Encapsulation and supramolecular chemistry offer alternative methods to control the presence and release of UV absorbers within a material, thereby reducing migration.

Encapsulation: This technique involves enclosing the UV absorber within micro- or nanocapsules. mdpi.combham.ac.uk These capsules can be designed to release the active ingredient in a controlled manner. For example, photo-responsive microcapsules can be created using photochromic monomers that, upon UV irradiation, trigger the release of the encapsulated UV absorber. mdpi.com Another approach involves using inorganic nanoparticles like silica (B1680970) or titania to load organic UV absorbers, which has been shown to obviously reduce the migration rate. mdpi.com Mesoporous nanocompartment films composed of silica particles and hollow silica capsules have demonstrated a stimuli-free, auto-modulated stepwise release of a UV absorber, prolonging its protective effect. capes.gov.br

Supramolecular Approaches: Supramolecular chemistry focuses on the non-covalent interactions between molecules. mdpi.combeilstein-journals.org Host-guest complexes can be formed, for instance, by encapsulating a UV absorber molecule (the guest) within a larger host molecule, such as a cyclodextrin (B1172386). mdpi.com This can enhance the stability and solubility of the UV absorber while reducing its migration. Research on isoamyl 4-methoxycinnamate (IMC), a UV filter, showed that its encapsulation within sulfobutyl-β-cyclodextrin sodium salt (SBE-β-CD) improved its water solubility and biological safety while maintaining its UV absorption properties. mdpi.com

Approach Description Mechanism Example
Encapsulation Enclosing UV absorbers in micro- or nanocapsules. mdpi.combham.ac.ukControlled release triggered by external stimuli (e.g., UV light) or through porous capsule walls. mdpi.comcapes.gov.brPhoto-responsive microcapsules releasing their cargo upon UV irradiation. mdpi.com
Supramolecular Chemistry Using non-covalent host-guest interactions to contain UV absorbers. mdpi.combeilstein-journals.orgA host molecule (e.g., cyclodextrin) encapsulates the guest UV absorber, enhancing stability and reducing migration. mdpi.comEncapsulation of a UV filter in a cyclodextrin derivative to improve water solubility and biocompatibility. mdpi.com

Polymeric and Reactive UV Absorbers for Covalent Integration

Impact on Material Optical and Mechanical Properties

The incorporation of this compound and similar additives can have a significant impact on both the optical and mechanical properties of the host material.

Mechanical Properties: UV degradation leads to a significant deterioration of the mechanical properties of polymers, causing them to become brittle, crack, and lose tensile strength. ecochemchina.commdpi.com The incorporation of UV absorbers helps to preserve these properties by preventing the photo-oxidative reactions that cause chain scission and crosslinking. researchgate.netmdpi.com Studies have shown that the addition of UV absorbers can significantly improve the weather resistance of materials like polycarbonate, helping them maintain their mechanical strength and transparency even after prolonged outdoor exposure. jadenmtc.com However, the presence of additives can sometimes affect the polymer matrix. For instance, while oxidative crosslinking at the surface due to UV exposure can cause stiffening (an increase in Young's modulus), the bulk of the material can suffer from decreased tensile strength and elongation at break. mdpi.com The compatibility of the UV absorber with the polymer is crucial to avoid negative impacts on the mechanical integrity of the final product. google.com Research on irradiated polymeric films has shown that the presence of UV absorbers improves the surface morphology, as confirmed by atomic force microscopy which revealed a significant improvement in the roughness factor. researchgate.net

Property Impact of this compound Research Findings
Optical Properties High absorbance in the UV-B and UV-A regions with low intrinsic color. azelis.comAdvanced benzotriazoles can be red-shifted to also absorb blue light, enhancing protection. google.com The addition of UV absorbers can decrease light transmission in the UV area (200-400 nm). redalyc.org
Mechanical Properties Preserves tensile strength, prevents cracking and brittleness by mitigating UV degradation. ecochemchina.commdpi.comUV-aged polyolefins exhibit a shift from ductile to brittle behavior, which is mitigated by UV absorbers. mdpi.com The addition of UV absorbers to polycarbonate significantly improves weather resistance and maintains mechanical strength. jadenmtc.com

Advanced Analytical and Spectroscopic Characterization of Uv Absorber 400

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for resolving the components of UV Absorber 400 from other additives and the polymer or coating matrix, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Given its molecular weight and structure, it is well-suited for HPLC analysis, which is often used to confirm its purity (typically ≥85%). industrialchemicals.gov.aupcimag.com When coupled with UV-Vis and mass spectrometry (MS) detectors, HPLC provides both quantitative data and structural information.

Research involving the analysis of potential leachables from packaging materials has successfully utilized Ultra-Performance Liquid Chromatography (UPLC), an advanced form of HPLC, coupled to Quadrupole Time-of-Flight (QTOF) mass spectrometry to identify the components of Tinuvin 400. amazonaws.com In these analyses, specific ions corresponding to the main components of the UV absorber were detected. amazonaws.com The sample preparation for such analyses can involve a liquid-liquid extraction (LLE) procedure, for instance using trichloromethane, followed by evaporation and reconstitution in a suitable solvent like a trichloromethane/methanol mixture. amazonaws.com

The mass spectrometry data provides definitive identification of the different molecules that constitute this compound.

Table 1: HPLC-MS Data for Components of this compound

Component Molecular Formula Observed m/z (Parent Ion) Key Fragment Ions (m/z)
Tinuvin 400-1 C₄₁H₅₅N₃O₄ 654.4276 472.2231, 392.2795, 210.0761
Tinuvin 400-2 C₄₀H₅₃N₃O₄ 640.4113 398.1863, 337.2737

Data sourced from a UPLC-QTOF MS analysis of leachables from plastic packaging materials. amazonaws.com

Furthermore, Gel Permeation Chromatography (GPC), a subset of HPLC that separates molecules based on size, is used to determine the molecular weight characteristics of polymers and additives, including those related to this compound synthesis and application. epo.orggoogle.com

Table 2: Example GPC Analysis Conditions

Parameter Specification
Equipment Tosoh Corporation HPLC-8220
Columns TSKgel SuperHZ3000 + TSKgel SuperHZ1000
Detector Differential refractive index (RI) detector
Eluent Tetrahydrofuran

These conditions are typical for analyzing polymers and additives in coating compositions. epo.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Pyrolysis-GC-MS

Direct analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. Due to its high molecular weight and low volatility, the compound does not vaporize without decomposing and is therefore not amenable to conventional GC analysis. jku.at Research has shown that when analyzing standards of various light stabilizers, no signal could be observed for Tinuvin 400 using GC-MS. jku.at

However, for analyzing this compound within a solid polymer matrix, Pyrolysis-GC-MS (Py-GC-MS) is a powerful alternative. This technique involves heating the sample to a high temperature (e.g., 400°C) in an inert atmosphere, which breaks down the polymer and its additives into smaller, more volatile fragments. google.com These fragments are then separated by GC and identified by MS. While primarily a qualitative technique for identifying additives based on their characteristic pyrolysis products, it is effective for confirming the presence of triazine-based UV absorbers in finished products like polyimide films. jku.ateeer.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For detecting minute quantities of this compound, such as those that might migrate from packaging into food or pharmaceuticals, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers exceptional sensitivity and selectivity. amazonaws.comresearchgate.net UPLC utilizes smaller column particles than conventional HPLC, providing higher resolution and faster analysis times.

The coupling with tandem mass spectrometry (MS/MS) allows for highly specific quantification. In an MS/MS experiment, a specific parent ion (e.g., m/z 654.4 for a component of Tinuvin 400) is selected, fragmented, and then a specific fragment ion is monitored. This process, known as multiple reaction monitoring (MRM), filters out background noise and matrix interferences, enabling reliable detection at trace levels.

A study on leachables in vaccines from plastic packaging materials demonstrated the power of UPLC-QTOF MS (a high-resolution form of MS/MS) for identifying components of Tinuvin 400. amazonaws.com The method involved specific sample preparation to handle a complex biological matrix, showcasing its utility for trace analysis. amazonaws.com General UPLC methods for light stabilizers often use a C18 column with a gradient elution of acetonitrile (B52724) and formic acid in water. radtech.org

Spectroscopic Methods for Structural Elucidation and Mechanism Studies

Spectroscopic methods are crucial for identifying the functional groups within the this compound molecule and for studying its primary function: the absorption of UV radiation and subsequent energy dissipation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays a unique fingerprint of peaks corresponding to the vibrations of its chemical bonds.

A public assessment report for Tinuvin 400 identified several major peaks in its infrared spectrum, which correspond to the various functional groups present in its hydroxyphenyl-triazine structure. industrialchemicals.gov.au

Table 3: Major Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)
1500
1470
1430
1395
1360
1240
1200
1180
1150
1060
1000
950
900
860
845
735
700
665
620

Source: Australian Industrial Chemicals Introduction Scheme, Public Report on CGL-400 (Tinuvin 400). industrialchemicals.gov.au

FTIR is also a valuable tool for studying the performance and reaction mechanisms of formulations containing this compound. For instance, in studies of UV-curable waterborne coatings, Attenuated Total Reflectance (ATR)-FTIR was used to monitor the degree of acrylate (B77674) double bond conversion during photocuring in the presence of Tinuvin 400-DW. This was achieved by monitoring the decrease in the acrylate absorbance peak at 815 cm⁻¹ relative to a stable internal standard peak, such as the carbonyl absorbance at 1704 cm⁻¹.

UV-Visible Spectroscopy for Absorption Characteristics and Photoreactivity Monitoring

UV-Visible (UV-Vis) spectroscopy is the fundamental technique for characterizing the primary function of this compound: its ability to absorb damaging ultraviolet radiation. The compound is specifically designed to absorb light in the UV-A (320–400 nm) and UV-B (280–320 nm) regions of the electromagnetic spectrum. pcimag.com As a hydroxyphenyl-triazine (HPT) absorber, it converts this absorbed light energy into harmless thermal energy, protecting the material it is incorporated into from photodegradation. industrialchemicals.gov.au

The UV-Vis spectrum of this compound shows strong absorbance in the UV range, with a maximum absorption wavelength typically between 250 nm and 380 nm. eeer.org Its effectiveness is also demonstrated by its high transmittance in the visible light spectrum (above 400 nm), ensuring that it does not impart significant color to the final product. Technical specifications often highlight this property.

Table 4: Typical Transmittance Values for this compound

Wavelength Transmittance (%)
460 nm ≥ 95%
500 nm ≥ 97%

Source: Commercial technical datasheets. industrialchemicals.gov.aupcimag.com

UV-Vis spectroscopy is also used to monitor the photoreactivity and stability of coatings containing this compound. By exposing coated panels to accelerated weathering conditions (e.g., in a Xenon arc weatherometer) and periodically measuring their UV-Vis spectra, researchers can evaluate the long-term performance and durability afforded by the stabilizer. pcimag.com For example, studies on UV-curable polyurethane dispersions have used specific UV energy exposures (e.g., 3.8 J/cm² UVA) to test the cure profile and subsequent stability of coatings formulated with Tinuvin 400-DW.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For organic compounds like UV absorbers, ¹H and ¹³C NMR provide critical data for structural confirmation. semanticscholar.orgnih.gov

In a typical ¹H NMR analysis of a UV absorber, specific chemical shifts, reported in parts per million (ppm), correspond to the different types of protons present in the molecule. For instance, studies on similar aromatic compounds have shown that hydrogen atoms on a benzene (B151609) ring typically produce signals in the range of 7.57–8.00 ppm. nih.gov The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (singlets, doublets, triplets, etc.) provide information about neighboring protons.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In the analysis of compounds structurally related to UV absorbers, carbon atoms within aromatic rings have been observed to resonate at chemical shifts between 125.12 ppm and 131.94 ppm. nih.gov Carbons in specialized functional groups, such as those in triazole or triazine rings, would appear at distinct chemical shifts, for example, around 142.40 ppm and 149.59 ppm, respectively. nih.gov The combination of ¹H and ¹³C NMR data allows for a complete and precise assignment of the molecular structure. semanticscholar.orgnih.gov

Table 1: Illustrative NMR Data for Aromatic UV Absorbers

NucleusChemical Shift (ppm) RangeAssignment
¹H7.57 - 8.00Aromatic Protons
¹³C125.12 - 131.94Aromatic Carbons
¹³C142.40Triazole Ring Carbon (example)
¹³C149.59Triazine Ring Carbon (example)

This table is illustrative and based on data from structurally similar compounds. nih.gov

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a powerful technique for probing the electronic excited states of molecules and their subsequent de-excitation pathways. pnas.org When a UV absorber molecule absorbs a photon of UV radiation, it transitions to an excited electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. libretexts.org The characteristics of this fluorescence, such as its wavelength and lifetime, provide insights into the dynamics of the excited state. mdpi.com

Studies on various organic molecules show that the fluorescence emission spectra are often broad and unstructured, with peak positions that can be influenced by the surrounding environment, such as the polarity of the solvent. mdpi.com For example, a red-shift (a shift to longer wavelengths) in the fluorescence spectrum is often observed when moving to a more polar solvent. mdpi.com Time-resolved fluorescence spectroscopy can measure the lifetime of the excited state, which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com These lifetimes can range from nanoseconds to microseconds and are sensitive to non-radiative decay processes that compete with fluorescence. mdpi.comresearchgate.net Understanding these excited-state dynamics is crucial for evaluating the photostability and efficiency of a UV absorber.

Advanced Microscopy and Surface Characterization (e.g., Atomic Force Microscopy, Field Emission Scanning Electron Microscopy)

The performance of UV absorbers, particularly when incorporated into films or coatings, is also dependent on their surface morphology and nanoscale characteristics. Advanced microscopy techniques like Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FESEM) are employed for this purpose.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with nanoscale resolution. aip.orgmdpi.com It can be used to characterize the surface roughness and morphology of thin films containing UV absorbers. researchgate.net AFM operates by scanning a sharp tip over the sample surface, and different modes, such as contact, non-contact, and tapping mode, can be utilized depending on the sample's properties. mdpi.com For soft samples, tapping mode is often preferred to prevent surface damage. mdpi.com

Field Emission Scanning Electron Microscopy (FESEM) offers high-resolution imaging of surface topography and morphology. ttu.edunih.gov FESEM utilizes a focused beam of electrons to scan the sample surface, generating secondary and backscattered electrons that are detected to form an image. nrel.gov This technique can reveal details about the size, shape, and distribution of particles or domains within a UV absorber-containing material. rsc.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), FESEM can also provide elemental composition analysis of the sample surface. ttu.edu

Table 2: Comparison of Advanced Microscopy Techniques for Surface Characterization

TechniqueInformation ProvidedResolutionKey Advantages
Atomic Force Microscopy (AFM) 3D surface topography, roughness, nanoscale morphology. aip.orgresearchgate.netNanometer scale. aip.orgCan be used on a variety of surfaces, including soft materials; provides quantitative height information. mdpi.com
Field Emission Scanning Electron Microscopy (FESEM) High-resolution surface morphology, particle size and distribution. rsc.orgbeilstein-journals.orgCan approach nanometer scale. ttu.eduHigh depth of field; can be combined with EDS for elemental analysis. ttu.edunrel.gov

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS) for Precise Composition Determination

Determining the precise elemental composition and molecular weight of this compound is fundamental to its characterization. Elemental analysis provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) in the compound. ethz.ch

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. rsc.orgcopernicus.org This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. jst.go.jp For complex organic molecules, HRMS is essential to distinguish between compounds that have the same nominal mass but different elemental compositions. jst.go.jp Techniques such as electrospray ionization (ESI) are often used to generate ions from the analyte for HRMS analysis. copernicus.org

X-ray Diffraction for Supramolecular Structure Elucidation

While NMR confirms the molecular structure, X-ray Diffraction (XRD) provides information about the long-range order and packing of molecules in the solid state, known as the supramolecular structure. mdpi.com For crystalline materials, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgmdpi.comnih.gov

For polycrystalline or amorphous materials, powder X-ray diffraction (PXRD) is used. mdpi.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phases present in the sample. rsc.org Changes in the PXRD pattern can indicate the formation of different crystal forms (polymorphs) or the inclusion of guest molecules within a host lattice. mdpi.com Understanding the supramolecular structure is crucial as it can significantly influence the physical properties of the UV absorber, such as its solubility and photostability. acs.org

Theoretical and Computational Investigations of Uv Absorber 400 Photophysics

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the ground-state and excited-state electronic properties of UV Absorber 400. acs.orgacs.org These calculations provide a foundational understanding of the molecule's behavior upon UV irradiation.

Researchers use DFT to optimize the molecular geometry of the molecule in its ground state (S₀). rsc.org These calculations confirm the planar structure of the triazine and phenyl rings and the critical role of the intramolecular hydrogen bond between the hydroxyl group and the triazine ring. sci-hub.senih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key outcome. For hydroxyphenyl triazines, the HOMO is typically a π-orbital localized across the hydroxyphenyl moiety, while the LUMO is a π*-orbital centered on the triazine ring system. rsc.orgsci-hub.se The energy gap between these orbitals dictates the wavelength of the primary electronic transition.

Upon absorption of a UV photon, the molecule is promoted to an electronically excited state, such as the first excited singlet state (S₁). Quantum chemical calculations can model the geometry and electronic structure of these excited states. scispace.com For this compound, the S₁ state is characterized by a significant charge transfer character, moving electron density from the electron-donating hydroxyphenyl group to the electron-accepting triazine ring. rsc.orgsci-hub.se These calculations are also used to investigate the properties of the lowest triplet state (T₁), which is crucial for understanding potential photodegradation pathways. sci-hub.sescispace.com The energy level and character (e.g., ³ππ*) of the T₁ state are determined to assess the likelihood of intersystem crossing from the S₁ state. scispace.com

Table 1: Representative Data from Quantum Chemical Calculations for a Hydroxyphenyl Triazine UV Absorber

ParameterCalculated Value/DescriptionSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap4.4 eVCorresponds to the energy of the S₀ → S₁ electronic transition.
S₁ State Character¹ππ* with charge-transferDescribes the nature of the first excited singlet state.
T₁ State Energy2.5 eVEnergy of the lowest triplet state; important for assessing photosensitization risk.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. nih.gov It predicts the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comacs.org

Numerous studies have demonstrated that TD-DFT calculations can accurately reproduce the experimental UV absorption spectra of hydroxyphenyl triazine derivatives. sci-hub.seresearchgate.netnih.gov By performing TD-DFT calculations, researchers can assign specific electronic transitions to the observed absorption bands. sci-hub.se For this compound, the strong absorption band in the UVA region (around 340-350 nm) is typically assigned to the S₀ → S₁ transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. scirp.orgrsc.org Weaker absorption bands at shorter wavelengths are assigned to transitions to higher energy excited states (S₂, S₃, etc.). scirp.org

The choice of the functional and basis set in the TD-DFT calculation is critical for achieving good agreement with experimental data. acs.orgexlibrisgroup.com.cn Functionals like B3LYP and PBE0, combined with basis sets like 6-311+G(d,p), have been shown to provide reliable predictions for the absorption maxima (λmax) of this class of compounds. sci-hub.senih.gov The close match between the predicted and experimental spectra validates the accuracy of the computed electronic structures and provides confidence in the theoretical models used to describe their photophysics. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Predicted Absorption Maxima (λmax) for a Model Hydroxyphenyl Triazine

MethodSolventλmax (nm)Oscillator Strength (f)
ExperimentalDichloromethane345N/A
TD-DFT (B3LYP/6-311+G(d,p))Dichloromethane (PCM)3420.95
ExperimentalEthanol343N/A
TD-DFT (B3LYP/6-311+G(d,p))Ethanol (PCM)3400.98

Note: Data is representative of typical results found in the literature for HPT compounds. sci-hub.seresearchgate.net

Molecular Dynamics Simulations of UV Absorber-Polymer Matrix Interactions

While quantum chemical calculations provide insights into the intrinsic properties of an isolated UV absorber molecule, its performance in a real-world application is determined by its interaction with the surrounding polymer matrix. acs.org Molecular dynamics (MD) simulations are a powerful computational tool for studying these interactions at the atomic scale. acs.orgacs.org

MD simulations model the motions of the UV absorber and polymer chains over time, governed by a set of force fields that describe the interatomic potentials. ntnu.no These simulations can predict how this compound molecules are distributed within a polymer matrix, whether they are likely to aggregate, and how their conformation is affected by the local polymer environment. ntnu.noresearchgate.net

Key findings from MD simulations of UV absorbers in polymers like polypropylene (B1209903) or epoxy resins include:

Conformational Changes: The polymer matrix can restrict the rotational and vibrational freedom of the UV absorber molecule, potentially influencing its photophysical behavior. ntnu.no

Free Volume Association: UV absorber molecules tend to reside in regions of free volume within the polymer matrix. The size and shape of these free volume holes can impact the absorber's functionality. ntnu.no

Intermolecular Interactions: Simulations can quantify the interactions (e.g., van der Waals, hydrogen bonding) between the UV absorber and the polymer chains. researchgate.net For this compound, the polarity of the polymer can influence the strength of the intramolecular hydrogen bond, which is critical for its photostability mechanism.

These simulations help in understanding the compatibility and dispersion of the UV absorber in the polymer, which are crucial for achieving uniform protection against UV degradation. researchgate.netmdpi.com

Table 3: Typical Parameters and Outputs from MD Simulations of a UV Absorber in a Polymer Matrix

Simulation Parameter/OutputDescription
Force FieldTypically OPLS or ReaxFF for organic molecules and polymers. ntnu.noacs.org
Polymer Systeme.g., Amorphous cell of polypropylene, polyethylene, or epoxy.
Radial Distribution FunctionDescribes the probability of finding polymer atoms at a certain distance from the UV absorber.
Interaction EnergyCalculates the non-bonded energy between the UV absorber and the polymer matrix.
Mean Square DisplacementUsed to calculate the diffusion coefficient of the UV absorber within the polymer.

Modeling of Energy Dissipation Pathways and Photoreactivity

The exceptional photostability of this compound is attributed to its ability to rapidly and efficiently dissipate absorbed UV energy as harmless heat, preventing photochemical reactions. alfa-chemicals.co.uk The primary mechanism for this is a process called Excited-State Intramolecular Proton Transfer (ESIPT). sci-hub.senih.gov Computational modeling is essential for mapping the potential energy surfaces that govern this process.

The ESIPT mechanism involves the following steps, all occurring on an ultrafast timescale:

Photoexcitation: The molecule absorbs a UV photon, promoting it from its ground state (enol form) to the S₁ excited state.

Ultrafast Proton Transfer: In the S₁ state, the acidity of the phenolic proton and the basicity of the triazine nitrogen are significantly increased. This drives an ultrafast transfer of the proton from the hydroxyl group to the nearby nitrogen atom of the triazine ring. sci-hub.senih.gov This creates an excited-state keto-tautomer.

Non-radiative Decay: The excited keto-tautomer is unstable and rapidly decays back to the ground electronic state (S₀) through a process of internal conversion, often involving a conical intersection. rsc.org This step releases the absorbed energy as heat (vibrational energy). mdpi.com

Reverse Proton Transfer: In the S₀ state, the keto-tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, regenerating the original ground-state molecule, ready to absorb another photon. rsc.org

Theoretical models show that this entire cycle is essentially barrierless and occurs on a sub-picosecond timescale. rsc.orgsci-hub.se This ultrafast deactivation pathway outcompetes slower, potentially destructive processes like fluorescence, intersystem crossing to the triplet state, and photochemical bond cleavage. researchgate.net By mapping the potential energy surfaces of the ground and excited states, computational chemistry validates the ESIPT mechanism as the key to the high performance and longevity of hydroxyphenyl triazine UV absorbers. nih.gov

Parameterization of Molecular Absorption in Atmospheric Models

While primarily used as a polymer additive, the presence of phenolic compounds in the atmosphere from various sources is of interest to atmospheric chemists. acs.orgcopernicus.org Atmospheric models, such as General Circulation Models (GCMs), require accurate parameterizations of how different molecules absorb solar radiation to correctly calculate atmospheric heating rates and photochemical reaction rates. arxiv.orgametsoc.org

The parameterization of a molecule's absorption in these models relies on its absorption cross-section data as a function of wavelength. arxiv.orgresearchgate.net For a compound like this compound, its strong absorption in the 300-400 nm range would be a key input. arxiv.orgarxiv.org Theoretical methods like TD-DFT can be used to calculate these absorption cross-sections, which can then be used in models, especially for compounds where extensive experimental data may not be available. copernicus.org

Models of atmospheric chemistry also consider the reactivity of phenolic compounds with atmospheric oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). copernicus.orgmdpi.com While this compound is designed for stability, its phenolic structure makes it susceptible to oxidation in the atmospheric aqueous phase (e.g., in cloud or fog droplets). mdpi.comosti.gov Kinetic and mechanistic data from both experiments and theoretical calculations on phenolic compounds are used to parameterize their transformation and removal processes in atmospheric models, contributing to a better understanding of secondary organic aerosol (SOA) formation. acs.orgosti.gov

Table of Compound Names

Name Used in ArticleChemical Name
This compound2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol
PolypropylenePoly(propene)
Epoxy ResinA class of reactive prepolymers and polymers which contain epoxide groups
DichloromethaneDichloromethane
EthanolEthanol

Q & A

Q. What standardized protocols are recommended for characterizing the UV absorption spectrum of UV Absorber 400 in polymer matrices?

To characterize this compound, use UV-Vis spectroscopy with controlled parameters (e.g., wavelength range: 280–400 nm, solvent compatibility). Calibrate the instrument using reference standards and prepare samples at concentrations ensuring Lambert-Beer law adherence. For polymer matrices, employ thin-film casting or solvent-casting methods to simulate real-world applications. Analyze absorption peaks to identify λmax and quantify molar absorptivity. Ensure baseline correction to account for polymer interference .

Q. How should experimental parameters be controlled when assessing the photostability of this compound under accelerated UV exposure?

Use xenon-arc or UV-B lamps to simulate solar radiation. Control irradiance (e.g., 0.5–1.5 W/m² at 340 nm), temperature (25–60°C), and humidity (30–70% RH). Monitor degradation via periodic spectroscopic analysis (e.g., FTIR for functional groups, UV-Vis for absorption retention). Include control samples without the absorber to isolate degradation pathways. Document exposure duration and use standardized metrics (e.g., % absorbance loss over time) .

Q. What methodologies are effective for comparing the UV-blocking efficacy of this compound with other absorbers (e.g., benzotriazole or graphene oxide)?

Conduct parallel experiments using identical polymer matrices (e.g., polycarbonate) and UV exposure conditions. Measure key parameters:

  • Transmission spectra : Quantify UV cutoff wavelength and integral absorption.
  • Mechanical retention : Post-exposure tensile testing.
  • Color stability : ΔE values via colorimetry. Use statistical tools (ANOVA) to validate differences. Reference studies show graphene oxide offers superior long-term stability but may require dispersion optimization .

Advanced Research Questions

Q. How can chemometric methods resolve overlapping UV-Vis absorption peaks in multicomponent systems containing this compound?

Apply multivariate curve resolution (MCR) or partial least squares regression (PLSR) to deconvolute overlapping peaks. Use spectral libraries of individual components (e.g., this compound, polymer additives) for training datasets. Validate models with cross-validation (e.g., leave-one-out) and assess residuals to ensure robustness. This approach is critical for accurate quantification in complex formulations like coatings or multicomponent plastics .

Q. What strategies mitigate data contradictions when evaluating this compound’s performance across different polymer substrates?

Address substrate-specific interactions by:

  • Pre-screening compatibility : Solubility tests and DSC analysis to detect phase separation.
  • Controlled aging protocols : Standardize UV dose and environmental conditions.
  • Cross-laboratory validation : Collaborate with independent labs to verify reproducibility. Document matrix effects (e.g., crystallinity, polarity) that may alter absorber dispersion and efficacy .

Q. How can synergistic effects between this compound and secondary stabilizers (e.g., HALS) be systematically evaluated in composite materials?

Design a factorial experiment varying concentrations of this compound and HALS. Use:

  • Accelerated weathering tests : Monitor carbonyl index (FTIR) and yellowness index.
  • Mechanical testing : Post-exposure flexural strength retention.
  • Synergy metrics : Calculate interaction coefficients via response surface methodology (RSM). Studies show optimal ratios (e.g., 1:1) enhance durability beyond additive effects .

Q. What advanced techniques quantify this compound’s long-term stability under combined environmental stressors (e.g., UV, humidity, thermal cycling)?

Implement combined cyclic tests:

  • UV exposure : 8 hours at 45°C.
  • Humidity : 4 hours at 40°C/95% RH.
  • Thermal shock : −20°C to 80°C transitions. Analyze chemical degradation via GC-MS or HPLC and physical changes via SEM/AFM. Use Arrhenius modeling to extrapolate service life .

Comparative & Emerging Research Questions

Q. What methodologies validate the superiority of water-soluble UV absorbers (e.g., JADEWIN UV 402DW) over traditional formulations in eco-friendly coatings?

Compare dispersibility (dynamic light scattering), UV efficacy (transmission spectra), and environmental impact (OECD 301 biodegradability tests). Accelerated aging in aqueous matrices (pH 5–9) reveals stability differences. Water-soluble absorbers show ≥90% retention at 5-micron thickness but may require co-stabilizers for acidic conditions .

Q. How do emerging inorganic/metamaterial UV absorbers compare with this compound in terms of broadband absorption and durability?

Evaluate metamaterials (e.g., plasmonic nanoparticles) using:

  • Spectral reflectance : Measure UV-Vis-NIR absorption.
  • Abrasion resistance : Taber test with CS-10 wheels. While inorganic options (e.g., ZnO) offer broader spectra, they may lack transparency in thin films. This compound remains preferable for optical clarity in polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.